N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide
Description
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is a chemical compound with the molecular formula C8H9Cl2N3OS and a molecular weight of 266.148 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Properties
Molecular Formula |
C8H9Cl2N3OS |
|---|---|
Molecular Weight |
266.15 g/mol |
IUPAC Name |
N-(4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)formamide |
InChI |
InChI=1S/C8H9Cl2N3OS/c1-2-3-15-8-12-6(9)5(11-4-14)7(10)13-8/h4H,2-3H2,1H3,(H,11,14) |
InChI Key |
VRTQPVJTJNIZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)NC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves several steps. One common method includes the reaction of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine with formic acid . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antiplatelet agents like Ticagrelor.
Chemical Research: The compound is used in the study of nucleophilic substitution reactions and other chemical processes.
Biological Studies: It is used in research related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active drug . The pathways involved in these transformations are crucial for the compound’s effectiveness in its intended applications.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: This compound is similar in structure and is also used as an intermediate in pharmaceutical synthesis.
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: Another related compound used in the synthesis of carba-nucleosides.
Uniqueness
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical compounds .
Biological Activity
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with dichloro and propylthio groups, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉Cl₂N₃OS
- Molecular Weight : Approximately 266.15 g/mol
- CAS Number : 1402150-28-0
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions due to the presence of chlorine atoms and hydrolysis of the formamide group .
Antiviral Properties
This compound has been investigated for its antiviral potential. Similar compounds have shown efficacy against viral infections by inhibiting viral replication pathways. The dichloro and propylthio substituents are believed to enhance interactions with viral proteins, making this compound a candidate for further antiviral drug development.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These studies often report IC₅₀ values in the nanomolar range, indicating potent cytotoxic effects .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of pyrimidine derivatives on different cancer cell lines reported the following IC₅₀ values for selected compounds:
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 14 | MCF-7 | 8.43 |
| 15 | A549 | 6.91 |
| 16 | HepG2 | 22.73 |
These results suggest that modifications to the pyrimidine structure can significantly influence anticancer activity .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation .
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. Studies have indicated that certain modifications can enhance the inhibitory effects on pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
